molecular formula C16H11N3O3 B1676096 Inhibiteur de STAT5

Inhibiteur de STAT5

Numéro de catalogue: B1676096
Poids moléculaire: 293.28 g/mol
Clé InChI: DAVIKTBRCQWOGT-GIJQJNRQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

STAT5-IN-1 est un inhibiteur sélectif du facteur de transcription STAT5, ciblant spécifiquement le sous-type STAT5β. Le composé a montré un potentiel significatif dans la recherche scientifique, en particulier dans les domaines de la biologie du cancer et de l'immunologie. STAT5-IN-1 est connu pour sa capacité à inhiber l'activité de STAT5, qui joue un rôle crucial dans divers processus cellulaires, y compris la croissance cellulaire, la différenciation et la survie .

Applications De Recherche Scientifique

Acute Myeloid Leukemia (AML)

Research indicates that targeting STAT5 signaling can overcome resistance to existing therapies in acute myeloid leukemia. For instance, combining the STAT5 inhibitor pimozide with IDH inhibitors has shown enhanced differentiation responses in IDH-mutated AML cells. In patient-derived xenograft models, this combination therapy was more effective than either agent alone, suggesting a promising strategy for improving treatment outcomes in AML patients .

Chronic Myeloid Leukemia (CML)

In CML, pimozide has been demonstrated to induce apoptosis in both imatinib-sensitive and -resistant cells. Studies have shown that combining pimozide with kinase inhibitors significantly enhances therapeutic efficacy, providing a strong rationale for clinical trials focused on STAT5 inhibition in CML . Additionally, novel protein degraders like AK-2292 have been shown to effectively eliminate STAT5 from CML cell lines and induce tumor regression in mouse models .

Osteosarcoma

In osteosarcoma models, pimozide treatment has been associated with reduced cell proliferation and induced apoptosis by targeting both proliferating cells and cancer stem cells through the inhibition of the STAT5 signaling pathway. This effect was linked to decreased expression of key cell cycle regulators and cancer stem cell markers .

Atherosclerosis

Recent studies have highlighted the role of STAT5 in inflammatory processes associated with atherosclerosis. The use of a specific STAT5 inhibitor (STAT5-IN-1) significantly attenuated atherosclerosis in ApoE -/- mice by reducing inflammation and plaque formation. This suggests that targeting STAT5 could be a viable therapeutic strategy for managing atherosclerosis .

Mechanistic Insights

The mechanisms through which STAT5 inhibitors exert their effects are diverse:

  • Inhibition of Dimerization : Many inhibitors work by blocking the dimerization process necessary for STAT5 activation. For example, topotecan hydrochloride has been identified as an effective inhibitor through molecular docking studies .
  • Regulation of Gene Expression : Inhibition of STAT5 leads to downregulation of genes critical for cell survival and proliferation, such as MYC and BCL2 .

Summary Table of Applications

Disease/ConditionInhibitor TypeSpecific InhibitorMechanism/Effect
Acute Myeloid LeukemiaSmall MoleculePimozideOvercomes resistance to IDH inhibitors
Chronic Myeloid LeukemiaSmall MoleculePimozideInduces apoptosis; enhances efficacy with kinase inhibitors
OsteosarcomaSmall MoleculePimozideSuppresses proliferation; induces apoptosis
AtherosclerosisSmall MoleculeSTAT5-IN-1Reduces inflammation; attenuates plaque formation

Mécanisme D'action

Target of Action

The primary target of the STAT5 Inhibitor, also known as STAT5-IN-1, is the Signal Transducer and Activator of Transcription 5 (STAT5) protein . STAT5 proteins are crucial in immune regulation and homeostasis, playing a significant role in the development and function of several hematopoietic cells . STAT5 activation is involved in the expression of genes that participate in cell development, proliferation, and survival .

Mode of Action

STAT5-IN-1 inhibits STAT5 by binding to its SH2 domain . This interaction disrupts STAT5 activation, dimerization, and nuclear translocation, thereby inhibiting STAT5-dependent gene transcription . It’s worth noting that the inhibition of STAT5 by STAT5-IN-1 is specific, with reduced potency towards the SH2 domains of STAT1, STAT3, or LCK .

Biochemical Pathways

STAT5 proteins are activated in response to a number of cytokines and growth factors . Upon activation, they play a key role in hematopoiesis, particularly lymphocyte development, proliferation, and survival . Aberrant activation of STAT5b, one of the two paralogs of STAT5, is associated with the development of various blood malignancies and tumors . Therefore, the inhibition of STAT5 by STAT5-IN-1 can affect these biochemical pathways and their downstream effects.

Pharmacokinetics

AC-4–130 directly binds to STAT5, disrupting its activation, dimerization, nuclear translocation, and STAT5-dependent gene transcription .

Result of Action

The inhibition of STAT5 by STAT5-IN-1 can lead to significant molecular and cellular effects. For instance, it can impair the proliferation and clonogenic growth of human AML cell lines and primary FLT3-ITD+AML patient cells . Furthermore, it can increase the cytotoxicity of other inhibitors, providing new therapeutic opportunities for leukemia and potentially other cancers .

Action Environment

The action, efficacy, and stability of STAT5-IN-1 can be influenced by various environmental factors. For instance, the presence of certain cytokines and growth factors can activate STAT5 , which might affect the efficacy of STAT5-IN-1 Additionally, factors such as pH, temperature, and the presence of other biological molecules could potentially influence the stability and action of STAT5-IN-1.

Analyse Biochimique

Biochemical Properties

The STAT5 Inhibitor interacts with the SH2 domain of STAT5, disrupting its activation, dimerization, nuclear translocation, and STAT5-dependent gene transcription . It shows reduced potency towards the SH2 domains of STAT1, STAT3, or LCK .

Cellular Effects

The STAT5 Inhibitor has significant effects on various types of cells and cellular processes. It has been shown to substantially impair the proliferation and clonogenic growth of human acute myeloid leukemia (AML) cell lines and primary FLT3-ITD+AML patient cells . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The STAT5 Inhibitor exerts its effects at the molecular level by binding directly to STAT5 and disrupting its activation, dimerization, nuclear translocation, and STAT5-dependent gene transcription . This disruption of STAT5 activity leads to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Over time, the effects of the STAT5 Inhibitor can change in laboratory settings. For example, the inhibitor has been shown to disrupt STAT5 activation and dimerization, leading to changes in cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the STAT5 Inhibitor can vary with different dosages in animal models. For example, the inhibitor has been shown to significantly reduce leukemia burden in vivo and overcome chemoresistance of patient-derived ETP-ALL xenografts .

Metabolic Pathways

The STAT5 Inhibitor is involved in the JAK-STAT signaling pathway . It interacts with the SH2 domain of STAT5, disrupting its activation and consequently affecting metabolic flux or metabolite levels .

Transport and Distribution

The STAT5 Inhibitor is transported and distributed within cells and tissues by binding directly to STAT5 . This binding disrupts STAT5 activation and dimerization, affecting its localization or accumulation .

Subcellular Localization

The STAT5 Inhibitor localizes to the SH2 domain of STAT5 within the cell . This localization affects the activity or function of STAT5, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de STAT5-IN-1 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base par une série de réactions de condensation et de cyclisation. Le produit final est obtenu après purification et caractérisation à l'aide de techniques telles que la résonance magnétique nucléaire (RMN) et la chromatographie liquide haute performance (CLHP) .

Méthodes de production industrielle

La production industrielle de STAT5-IN-1 suit des voies de synthèse similaires à la synthèse à l'échelle du laboratoire, mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

Types de réactions

STAT5-IN-1 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant STAT5-IN-1 comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées sous des conditions de température et de pH contrôlées pour assurer la formation du produit souhaité .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant STAT5-IN-1 dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers analogues substitués de STAT5-IN-1 .

Applications de la recherche scientifique

STAT5-IN-1 a un large éventail d'applications dans la recherche scientifique :

Mécanisme d'action

STAT5-IN-1 exerce ses effets en se liant au domaine SH2 de STAT5, empêchant ainsi son activation et sa dimérisation subséquente. Cette inhibition perturbe la translocation nucléaire de STAT5 et sa capacité à se lier à l'ADN, bloquant finalement la transcription des gènes dépendante de STAT5. Le composé cible spécifiquement le sous-type STAT5β, avec des effets minimes sur d'autres membres de la famille STAT .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de STAT5-IN-1

STAT5-IN-1 est unique en raison de sa forte sélectivité pour le sous-type STAT5β, ce qui en fait un outil précieux pour étudier les fonctions spécifiques de ce sous-type dans divers processus biologiques. Sa capacité à inhiber l'activité de STAT5 avec des effets hors cible minimes sur d'autres membres de la famille STAT améliore encore son utilité dans la recherche scientifique .

Activité Biologique

Signal Transducer and Activator of Transcription 5 (STAT5) is a critical transcription factor involved in various cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in several diseases, particularly hematological malignancies and inflammatory conditions. This article explores the biological activity of STAT5 inhibitors, focusing on their mechanisms, effects in various disease models, and potential therapeutic applications.

Overview of STAT5 Function

STAT5 exists in two isoforms, STAT5A and STAT5B, both of which are activated by cytokines through the JAK-STAT signaling pathway. Once activated, STAT5 translocates to the nucleus where it regulates the expression of target genes involved in immune responses and cell survival. The role of STAT5 in promoting tumorigenesis and inflammation makes it an attractive target for therapeutic intervention.

STAT5 inhibitors function primarily by preventing the phosphorylation and subsequent activation of STAT5. This inhibition disrupts its ability to bind DNA and regulate gene expression. Various small molecules have been identified as STAT5 inhibitors, including:

  • Pimozide : Originally an antipsychotic drug, pimozide has been shown to induce apoptosis in cancer cells by inhibiting STAT5 activity. It selectively reduces the expression of STAT5 target genes without affecting other transcription factors like NF-κB .
  • AC-4–130 : This compound has demonstrated potent inhibitory effects on STAT5 signaling in acute myeloid leukemia (AML), leading to decreased cell survival and downregulation of key genes involved in cancer progression .
  • STAT5-IN-1 : A specific inhibitor that has shown promise in reducing inflammation and atherosclerosis in animal models by downregulating pro-inflammatory cytokines .

Case Studies

  • Hematological Malignancies :
    • In a study involving chronic myeloid leukemia (CML) cells, pimozide effectively reduced cell viability and induced apoptosis by inhibiting STAT5 signaling. This suggests its potential as a therapeutic agent for patients resistant to conventional therapies .
    • Another study highlighted the use of AC-4–130 in AML, where it was found to downregulate genes essential for cell cycle progression and survival, indicating its effectiveness in targeting cancer stem cells .
  • Atherosclerosis :
    • Treatment with STAT5-IN-1 significantly attenuated atherosclerosis in ApoE-/- mice fed a high-fat diet. The inhibitor reduced inflammation markers such as TNF-α and IL-6 in the aorta, demonstrating its potential for cardiovascular disease management .

Data Tables

Inhibitor Target Disease Mechanism Key Findings
PimozideCMLInhibits STAT5 phosphorylationInduces apoptosis; reduces target gene expression
AC-4–130AMLBinds to STAT5 SH2 domainDecreases survival; downregulates cell cycle genes
STAT5-IN-1AtherosclerosisReduces inflammationAttenuates plaque formation; lowers inflammatory markers

Clinical Implications

The development of STAT5 inhibitors is still in its early stages compared to other targeted therapies like JAK inhibitors. However, preliminary clinical trials indicate that these compounds are well-tolerated and may enhance treatment efficacy when combined with existing therapies for hematological cancers. For instance, combining IDH inhibitors with STAT5 inhibitors has shown improved differentiation responses in AML models .

Propriétés

IUPAC Name

N-[(E)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-15-12(10-22-14-6-2-1-5-13(14)15)9-18-19-16(21)11-4-3-7-17-8-11/h1-10H,(H,19,21)/b18-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVIKTBRCQWOGT-GIJQJNRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
STAT5 Inhibitor
Reactant of Route 2
Reactant of Route 2
STAT5 Inhibitor

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.